Calystegin A3

Description

Identification in Specific Plant Families and Genera

The occurrence of Calystegin A3 is well-documented in the Solanaceae, Convolvulaceae, and Moraceae families.

The Solanaceae, or nightshade family, is a significant source of this compound. This family includes a number of economically important food crops as well as plants known for their medicinal and toxic properties.

Solanum tuberosum (Potato): this compound is a known constituent of potatoes. Studies have shown its presence in both the tubers and aerial parts of the plant, including leaves, stems, flowers, and fruits. The concentration of this compound in potatoes can be influenced by factors such as cultivar and storage conditions. wur.nl For instance, the ratio of Calystegin B2 to A3 in some UK-grown potatoes is typically 2:1. wur.nl Research on 13 potato cultivars revealed an average this compound concentration of 33 mg/kg fresh weight, with a range of 9–84 mg/kg. wur.nl

Solanum lycopersicum (Tomato): this compound has been detected in tomatoes. One study reported this compound at a concentration of 1.1 mg/kg in the fruit. wur.nl Another investigation of nine tomato varieties found this compound concentrations ranging from <0.5 to 5.43 mg/kg fresh weight. wur.nl

Solanum melongena (Eggplant): Eggplant fruits also contain this compound. UK-grown eggplants were found to have this compound at 0.3 mg/kg fresh weight. wur.nl A broader analysis of eggplants showed that this compound was one of the most frequently detected calystegines, with a mean concentration of 2.7 mg/kg fresh weight. wur.nl

Physalis spp. (Groundcherry): Several species within the Physalis genus have been shown to produce this compound. Root cultures of Physalis divaricata and Physalis pubescens have been found to contain this compound. researchgate.net Specifically, P. divaricata root cultures had a concentration of 6.99 µg/g fresh mass, while P. philadelphia root cultures solely contained this compound. researchgate.net

Hyoscyamus niger (Black Henbane): This poisonous plant, known for its tropane (B1204802) alkaloids, also contains this compound. wur.nlvulcanchem.complantaedb.com It has been identified alongside other calystegines in various parts of the plant. wur.nl

Mandragora spp. (Mandrake): this compound has been reported in Mandragora species, including Mandragora autumnalis and Mandragora officinarum. vulcanchem.com In M. autumnalis, this compound was found in the roots. wur.nl

Duboisia leichhardtii : While this Australian tree is known for its high concentrations of other tropane alkaloids, the presence of this compound has not been as extensively documented in readily available literature. However, other calystegines have been identified in its leaves. wur.nl

Table 1: Occurrence of this compound in Solanaceae Species

| Species | Common Name | Plant Part(s) Where Found | Reference(s) |

|---|---|---|---|

| Solanum tuberosum | Potato | Tubers, leaves, stems, flowers, fruits, sprouts | wur.nl |

| Solanum lycopersicum | Tomato | Fruit | wur.nl |

| Solanum melongena | Eggplant | Fruit | wur.nl |

| Physalis divaricata | Groundcherry | Root cultures | researchgate.net |

| Physalis pubescens | Groundcherry | Root cultures | researchgate.net |

| Physalis philadelphia | Tomatillo | Root cultures | researchgate.net |

| Hyoscyamus niger | Black Henbane | Whole plant | wur.nlvulcanchem.complantaedb.com |

| Mandragora autumnalis | Autumn Mandrake | Roots | wur.nlvulcanchem.com |

| Mandragora officinarum | Mandrake | Not specified | vulcanchem.com |

The Convolvulaceae, or morning glory family, is another significant group of plants where this compound is found. In fact, calystegines were first isolated from a member of this family.

Calystegia sepium (Hedge Bindweed): this compound was first discovered in the roots of this plant. vulcanchem.com It is a major component in various tissues of the plant.

Convolvulus arvensis (Field Bindweed): This common agricultural weed is also known to produce this compound. wur.nl

Ipomoea batatas (Sweet Potato): this compound has been reported in sweet potatoes.

Ipomoea aquatica (Water Spinach): While other calystegines have been found in the Convolvulaceae family, specific information on the presence of this compound in Ipomoea aquatica is not as readily available in the searched literature.

Table 2: Occurrence of this compound in Convolvulaceae Species

| Species | Common Name | Plant Part(s) Where Found | Reference(s) |

|---|---|---|---|

| Calystegia sepium | Hedge Bindweed | Roots, various tissues | vulcanchem.com |

| Convolvulus arvensis | Field Bindweed | Not specified | wur.nl |

| Ipomoea batatas | Sweet Potato | Not specified |

The Moraceae family, which includes mulberries, also contains this compound.

Morus alba (White Mulberry): this compound has been detected in mulberries.

Intra-Plant Distribution and Accumulation Patterns

The concentration of this compound is not uniform throughout the plant. Research has shown distinct patterns of accumulation in different plant organs.

Generally, higher concentrations of calystegines, including A3, are found in the underground parts of plants.

In Solanum tuberosum (potato), calystegines accumulate in the roots and sprouting tubers. The highest concentrations are often found in the sprouts emerging from the tubers. For example, 3 mm long sprouts were found to contain 3.3 mg of total calystegines per gram of fresh mass. Dormant tubers immediately after harvest have lower calystegine content compared to sprouting tubers. The peel of the potato tuber also contains significantly higher concentrations of calystegines than the pith.

The initial discovery of this compound was in the roots of Calystegia sepium.

Studies on Physalis species have identified this compound in root cultures. researchgate.net

The roots of Mandragora autumnalis have also been shown to contain this compound. wur.nl

While the highest concentrations are typically in subterranean organs, this compound is also present in the aerial parts of plants.

In potato plants (Solanum tuberosum), this compound is found in the leaves, stems, flowers, and fruits. Young leaves and flowers have the highest concentrations among the aerial parts, with up to 150 μg of total calystegines per gram of fresh mass.

The fruit of Solanum lycopersicum (tomato) and Solanum melongena (eggplant) contains this compound. wur.nl

In Calystegia sepium, young leaves of three-week-old plants showed the highest levels of calystegins. Flowers of this species contained similar concentrations of this compound, B1, and B2.

A study on Camellia luteoflora found that fruits are rich in alkaloids.

Table 3: Intra-Plant Distribution of this compound

| Plant Part | General Accumulation Pattern | Supporting Species Examples | Reference(s) |

|---|---|---|---|

| Roots/Tubers | High concentration, especially in sprouting tubers and peel. | Solanum tuberosum, Calystegia sepium, Physalis spp., Mandragora autumnalis | wur.nlresearchgate.net |

| Sprouts | Highest concentration in some species. | Solanum tuberosum | |

| Leaves | Present, with higher concentrations in young leaves. | Solanum tuberosum, Calystegia sepium | |

| Stems | Present. | Solanum tuberosum | |

| Flowers | Present, sometimes with a different calystegine profile. | Solanum tuberosum, Calystegia sepium | |

| Fruits | Present. | Solanum tuberosum, Solanum lycopersicum, Solanum melongena, Camellia luteoflora | wur.nl |

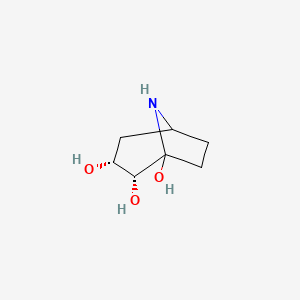

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2R,3R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4?,5-,6-,7?/m1/s1 |

InChI Key |

XOCBOVUINUHZJA-RKXXOXFUSA-N |

SMILES |

C1CC2(C(C(CC1N2)O)O)O |

Isomeric SMILES |

C1CC2([C@@H]([C@@H](CC1N2)O)O)O |

Canonical SMILES |

C1CC2(C(C(CC1N2)O)O)O |

Synonyms |

calystegine A3 |

Origin of Product |

United States |

Natural Occurrence and Distribution in Botanical Systems

Intra-Plant Distribution and Accumulation Patterns

Differential Accumulation in Tuber Tissues (e.g., Peel vs. Pith, Sprouts)

Research has consistently shown that the concentration of Calystegin A3 is not uniform throughout tuber-producing plants like the potato (Solanum tuberosum). There is a significant difference in its accumulation in various parts of the tuber, specifically the peel, the pith (the inner flesh), and the sprouts.

Studies have revealed that total calystegines, with this compound being a major component, are found in significantly higher concentrations in the tuber peel compared to the pith. This differential distribution has been observed across various potato cultivars. For instance, the peel can contain substantially higher levels of these compounds than the flesh. Some reports indicate that approximately half of the phenolic compounds, a broader class of chemicals that includes alkaloids, are located in the peel and adjacent tissues, with concentrations decreasing toward the center of the potato.

The highest concentrations of calystegines are often found in the sprouts that emerge from the tubers. In one study, 3mm long sprouts contained 3.3 mg of total calystegines per gram of fresh mass. Dormant tubers, directly after harvest, generally contain lower levels of calystegines in all parts compared to tubers that have begun to sprout. This suggests that the biosynthesis and/or translocation of these compounds is heightened during the sprouting process. The concentration of this compound, along with other calystegines, can vary between large and small tubers, although no consistent difference has been definitively established.

Table 1: Illustrative Distribution of Total Calystegines in Potato Tuber Tissues

| Tuber Tissue | Relative Calystegine Concentration |

|---|---|

| Sprouts | Very High |

| Peel | High |

| Pith (Flesh) | Low |

Environmental and Developmental Factors Influencing Accumulation

The concentration of this compound in plants is not static; it is influenced by a range of environmental and developmental factors. These factors can trigger physiological responses in the plant that lead to changes in the biosynthesis and accumulation of this and other secondary metabolites.

Influence of Plant Stress Responses (e.g., mechanical wounding, pathogen attacks)

Plants have evolved complex defense mechanisms to respond to various stresses, including mechanical wounding from herbivores or environmental factors, and attacks from pathogens. The production of certain secondary metabolites is a key part of this defense strategy.

This compound's biosynthesis is reportedly linked to plant stress responses. It is suggested that the compound accumulates as a defense metabolite following events like mechanical wounding or pathogen attacks. This response is part of a broader activation of defense mechanisms where plants reprogram their gene expression to protect damaged tissues, which can be easy entry points for pathogens. However, some studies have shown that while wounding and light exposure can increase the levels of other alkaloids like glycoalkaloids in potato tubers, the total calystegine level, including this compound, may not be significantly affected by these specific stressors. One study found that calystegine levels did not rise when sprouts were wounded. This suggests that the regulation of calystegine biosynthesis may be independent of the pathways that control the production of some other defense compounds.

Genotypic and Phenotypic Variability in Calystegine A3 Content

Significant variation in the content of this compound exists among different genotypes and phenotypes of plants. wur.nl This variability is evident even within the same species, such as the potato. Different potato cultivars can exhibit a wide range of this compound concentrations. wur.nl

For example, a study of over 70 edible varieties of potatoes revealed the presence of various calystegines, with this compound and B2 being prominent. wur.nl The ratio of these calystegines can also differ between genotypes. This genetic variation is a crucial factor for plant breeders and for understanding the dietary exposure to these compounds. The heritability of traits related to the production of such compounds is often high, indicating that the genetic makeup of the plant plays a more significant role than environmental factors in determining the baseline levels of these compounds.

Table 2: Reported this compound Content in Different Potato Samples

| Potato Sample Type | This compound Concentration (mg/kg fresh weight) |

|---|---|

| Eggplant | 0.3 - 2.7 wur.nl |

| Potato (UK) | 1.17 (part of a total with B2) wur.nl |

| Processed Potato Crisps | 0.21 - 4.89 wur.nl |

| Potato (European Survey Average) | 108.3 wur.nl |

Relationship with Carbohydrate Metabolism and Availability in Plant Tissues

The accumulation of this compound is intrinsically linked to the carbohydrate metabolism and availability within plant tissues. Calystegines are structurally similar to sugars, which suggests an interaction with the enzymes involved in carbohydrate metabolism.

Studies on potato plants with genetically engineered carbohydrate metabolism have provided insights into this relationship. It has been shown that tuber calystegine levels can respond to genetic alterations of carbohydrate metabolism. For example, in potato lines where sucrose (B13894) synthase activity was silenced, leading to an accumulation of sucrose, a higher content of calystegines was observed in one particular line. Furthermore, research on root cultures has indicated that calystegine accumulation increases with the availability of carbohydrates. This suggests that the biosynthesis of this compound is, at least in part, dependent on the pool of available sugars in the plant tissues. The enzymes responsible for calystegine formation have been found in various plant tissues, including roots, stolons, and tuber sprouts, which are all sites of active metabolism and carbohydrate transport.

Biosynthesis and Metabolic Pathways of Calystegin A3

Calystegin A3, a polyhydroxylated nortropane alkaloid, is a naturally occurring compound found in various plant species, notably within the Solanaceae family, including potatoes and tomatoes. nih.govoup.com Its biosynthesis is not an isolated process but is intricately linked to a major secondary metabolic route in plants.

Chemical Synthesis Methodologies

Total Synthesis Strategies from Carbohydrate Precursors (e.g., D-glucose)

A prominent and well-documented approach to the total synthesis of Calystegin A3 leverages the inherent stereochemistry of carbohydrates, with D-glucose being a common starting material. This strategy capitalizes on the existing chiral centers within the glucose molecule to establish the stereochemistry of the final product.

One of the benchmark syntheses involves a 13-step sequence starting from D-glucose. A key transformation in this pathway is the conversion of a protected glucose derivative into a functionalized nona-1,8-diene. This intermediate contains the necessary carbon framework and functionalities for the subsequent construction of the bicyclic nortropane system. Other carbohydrate precursors, such as 2-deoxy-D-glucose, have also been successfully employed in the synthesis of this compound. chemfaces.com A 17-step synthesis from 2-deoxy-D-glucose has been reported, highlighting the versatility of carbohydrate-based starting materials. chemfaces.com

Stereoselective Synthesis Approaches and Enantiomeric Purity Control

Achieving high enantiomeric purity is a critical aspect of this compound synthesis. The native chirality of the carbohydrate precursor, such as D-glucose, plays a fundamental role in directing the stereochemical outcome of the reaction sequence. The C3 and C4 hydroxyl groups of glucose, for instance, guide the stereochemistry of subsequent transformations.

Several techniques are employed to ensure and validate enantiomeric purity:

Asymmetric Induction: The formation of a benzylimine intermediate during the synthesis helps in retaining the configuration of the chiral centers.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones, can control stereochemistry during key steps like allylation.

Enzymatic Resolution: Lipases and esterases can be used to separate diastereomeric intermediates, thereby enhancing the enantiomeric purity of the final product.

Asymmetric Catalysis: Stereoselective reactions like Sharpless epoxidation and Noyori hydrogenation are employed to introduce chirality with high control.

Validation Techniques: The enantiomeric purity of the synthesized this compound is often confirmed using analytical methods such as chiral High-Performance Liquid Chromatography (HPLC) with cellulose-based columns (e.g., Chiralpak IC) and circular dichroism (CD) spectroscopy.

Key Reaction Methodologies

The construction of the this compound molecule relies on several powerful and strategic chemical reactions.

Ring-Closing Metathesis (RCM) in Nortropane Core Construction

Ring-closing metathesis (RCM) is a pivotal reaction in the synthesis of this compound, enabling the formation of the characteristic seven-membered cycloheptene (B1346976) ring of the nortropane skeleton. clockss.org This reaction typically utilizes a diene intermediate, which is cyclized in the presence of a Grubbs catalyst. clockss.org The first-generation Grubbs catalyst is often employed for this transformation, leading to the formation of the nitrogen-bridged cycloalkene. clockss.org The efficiency of the RCM step is sensitive to the purity of the diene substrate, as residual moisture can diminish the activity of the catalyst.

| RCM Parameter | Detail |

| Catalyst | Grubbs 1st generation (5 mol%) |

| Solvent | Dichloromethane (DCM) clockss.org |

| Reaction Time | 12–16 hours |

| Yield | 75–80% |

Zinc-Mediated Fragmentation and Barbier-Type Allylation

A critical and innovative step in several synthetic routes to this compound is a zinc-mediated tandem reaction. This process involves the fragmentation of a protected methyl 6-iodo glucoside to generate an unsaturated aldehyde. This aldehyde is then converted in situ to the corresponding benzylimine, which subsequently undergoes a Barbier-type allylation in the same reaction vessel. rsc.org This one-pot reaction sequence is highly efficient in elongating the carbon chain and setting up the precursor for the RCM reaction. The reaction is typically carried out using zinc dust, benzylamine, and allyl bromide in a solvent like tetrahydrofuran (B95107) (THF). Indium-mediated Barbier allylations have also been explored, showing dependence on the stereochemistry of the starting aldehyde. rsc.org

Nitrone Chemistry and Nucleophilic Additions

Nitrone chemistry offers an alternative and effective strategy for constructing the 8-azabicyclo[3.2.1]octane framework of this compound. researchgate.net This approach often involves the use of a mannose-derived nitrone. researchgate.net A key step is the highly stereoselective nucleophilic addition of a Grignard reagent to the nitrone, which establishes the syn orientation of the alkene substituents. researchgate.net This intermediate then undergoes a smooth ring-closing metathesis (RCM) to yield the desired bicyclic core. researchgate.net Intramolecular 1,3-dipolar cycloaddition of nitrones is another powerful tool for the rapid synthesis of polycyclic systems containing the 1,3-amino-alcohol functionality present in calystegines. whiterose.ac.uk

Emerging Synthetic Methodologies (e.g., Biocatalysis, Flow Chemistry)

While traditional batch synthesis methods have been successful, emerging technologies like biocatalysis and flow chemistry are poised to offer more sustainable and efficient alternatives. mdpi.com

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. mdpi.com In the context of calystegine synthesis, enzymatic asymmetrization of meso-diol derivatives using lipases has been used to create enantiopure intermediates for the synthesis of both (+) and (-) enantiomers of this compound. researchgate.net

Flow chemistry , the practice of performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. seqens.com The combination of biocatalysis and flow chemistry, known as flow biocatalysis, is a particularly promising area. mdpi.com This approach can overcome limitations of classical enzymatic catalysis, such as enzyme inhibition and difficult downstream purification, by using immobilized enzymes in packed-bed reactors. mdpi.com While specific applications of flow chemistry to the total synthesis of this compound are not yet widely reported, the principles of this technology offer significant potential for optimizing existing synthetic routes, making them more practical, economical, and sustainable.

Challenges in Laboratory and Scalable Synthesis

The synthesis of this compound, while achievable in the laboratory, presents several significant challenges that can impede its efficiency, cost-effectiveness, and scalability for larger-scale production. These challenges primarily revolve around the compound's inherent instability under certain conditions, the high cost and toxicity of reagents and catalysts, and the complexities of purification and achieving high stereochemical purity.

Degradation Under Basic Conditions

A primary challenge in the synthesis and isolation of this compound is its instability in basic media. The compound is known to degrade at a pH greater than 11. This necessitates careful control of pH during the final deprotection steps and workup procedures. To circumvent this issue, several strategies have been developed:

Alternative Protecting Groups: The choice of protecting groups for the hydroxyl functionalities is critical. While benzyl (B1604629) ethers are commonly used, their removal often requires conditions that can lead to degradation. The use of tert-butyldimethylsilyl (TBS) ethers has been shown to be advantageous as they are more resistant to basic hydrolysis, offering a milder deprotection alternative.

Low-Temperature Workarounds: Conducting deprotection and workup at reduced temperatures, typically between 0–4°C, can significantly slow the rate of decomposition in the presence of basic reagents.

In-situ Stabilization: The addition of chelating agents, such as EDTA, during workup can sequester metal ions that may catalyze degradation. Following neutralization, post-synthesis recovery can be enhanced through lyophilization.

Catalyst Costs and Toxicity

The economic viability of scaling up this compound synthesis is heavily impacted by the cost of catalysts and the toxicity of certain reagents.

High Catalyst Costs: A key step in many synthetic routes to this compound is ring-closing metathesis (RCM) to form the characteristic seven-membered ring of the nortropane skeleton. This reaction often employs expensive ruthenium-based catalysts, such as Grubbs' catalysts. While highly effective, the cost of these catalysts can be prohibitive for large-scale synthesis. Research into catalyst recycling, for instance, through immobilization on silica (B1680970), is a promising approach to mitigate these costs.

Toxic Reagents: Several established synthetic steps utilize toxic reagents. For example, the Barton–McCombie deoxygenation employs tributyltin hydride, and zinc-mediated fragmentation-allylation reactions are also common. The use of these toxic materials raises safety and environmental concerns, particularly in an industrial setting, and necessitates the exploration of greener, alternative biomimetic catalysts.

Multi-Step Purification and Enantiomeric Purity

The multi-step nature of this compound synthesis introduces challenges related to purification and ensuring the desired stereochemistry.

Achieving Enantiomeric Purity: The biological activity of this compound is highly dependent on its specific stereochemistry. Therefore, achieving a high enantiomeric excess (>99% ee) is crucial. This is often accomplished through stereoselective reactions, such as asymmetric induction during allylation or the use of chiral auxiliaries. However, maintaining this stereochemical integrity throughout a multi-step synthesis can be challenging and requires rigorous analytical validation using techniques like chiral HPLC.

The following tables summarize the key challenges and the corresponding mitigation strategies in the synthesis of this compound.

Table 1: Challenges and Mitigation Strategies in this compound Synthesis

| Challenge | Description | Mitigation Strategies |

| Degradation in Basic Media | This compound is unstable and degrades at pH > 11. | - Use of base-resistant protecting groups (e.g., TBS ethers). - Low-temperature (0–4°C) deprotection and workup. - In-situ stabilization with chelating agents (e.g., EDTA). |

| High Catalyst Costs | Ring-closing metathesis (RCM) often requires expensive catalysts like Grubbs' catalyst. | - Catalyst recycling through immobilization on supports like silica. |

| Toxic Reagents | Use of toxic reagents such as tin and zinc compounds in certain synthetic steps. | - Exploration and use of alternative, less toxic biomimetic catalysts. |

| Multi-Step Purification | Multiple synthetic steps lead to complex purification and potential yield loss. | - Implementation of "telescoped" reaction sequences to reduce intermediate isolation. |

| Enantiomeric Purity | Achieving and maintaining high enantiomeric excess is critical for biological activity. | - Use of chiral auxiliaries, enzymatic resolution, and asymmetric catalysis. - Rigorous stereochemical control and validation. |

Biological Activities and Molecular Mechanisms

Glycosidase Inhibition Profile

Calystegin A3, a polyhydroxylated nortropane alkaloid, demonstrates inhibitory activity against various glycosidase enzymes. Its structural similarity to monosaccharides allows it to interact with the active sites of these enzymes, leading to modulation of carbohydrate metabolism.

This compound exhibits a distinct pattern of inhibition towards both α- and β-glycosidases. It is recognized as an inhibitor of both α-galactosidase and β-glucosidase. However, its potency can vary significantly depending on the enzyme source and specific type of glycosidase. For instance, while it inhibits β-glucosidase, it is considered a weaker inhibitor compared to other calystegins like Calystegin B2. uni-halle.de The addition of hydroxyl groups at specific positions on the nortropane skeleton, such as at C6exo in Calystegins B1 and C1, enhances the inhibitory potential towards β-glucosidase and β-galactosidase but reduces or eliminates inhibition of α-galactosidase.

The inhibitory action of this compound on glycosidases is primarily through competitive inhibition. This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby competing with the natural substrate.

Studies have determined the inhibition constant (Ki), a measure of the inhibitor's binding affinity, for this compound against various glycosidases. A lower Ki value indicates stronger inhibition. While specific Ki values for this compound are not always as low as those for other calystegins, its competitive inhibition has been documented. For example, Calystegin B2 is a potent competitive inhibitor of almond β-glucosidase with a Ki of 1.9 μM and coffee bean α-galactosidase with a Ki of 0.86 μM. this compound is noted to be a weaker inhibitor in comparison.

The type of inhibition for calystegines has been identified as competitive. researchgate.net The determination of Ki values is crucial for quantifying the potency of competitive inhibitors.

Research has shown that the inhibitory effects of calystegines, including A3, can differ across species. This compound, along with Calystegin B2, selectively inhibited rat liver β-glucosidase activity, but did not show the same effect on the bovine or human enzymes. researchgate.net In contrast, this compound was found to be a moderate inhibitor of human α-galactosidase but did not inhibit the bovine or rat enzymes. This species-specific activity suggests that the active sites of these enzymes vary between humans, bovines, and rats.

The table below summarizes the comparative inhibitory activity of this compound.

| Enzyme | Human | Bovine | Rat |

| β-Glucosidase | No Inhibition | No Inhibition | Inhibition |

| α-Galactosidase | Moderate Inhibition | No Inhibition | No Inhibition |

Table 1: Comparative inhibition of liver glycosidases by this compound across different species.

This compound acts as a competitive inhibitor of human lysosomal β-glucocerebrosidase (GCase), an enzyme implicated in Gaucher's disease. Molecular docking studies have shown that this compound binds to the active site of β-glucocerebrosidase in a similar orientation to Calystegin B2, which is a potent competitive inhibitor of this enzyme with a Ki value of 3.3 μM. This "Type 1" binding orientation is crucial for their ability to effectively stabilize the enzyme. This stabilization leads to an increase in intracellular β-glucocerebrosidase activity in certain cell models, such as N370S fibroblasts.

This compound has been investigated for its effects on human intestinal α-glucosidases, such as maltase and sucrase, which are key enzymes in carbohydrate digestion. researchgate.net However, studies have shown that this compound exhibits low in vitro inhibition of these enzymes. researchgate.net In silico docking studies confirmed that this compound can bind to the active sites of both maltase and sucrase. researchgate.net For maltase, this binding involves the formation of five hydrogen bonds with amino acid residues D327, D542, R526, and D443. researchgate.net Similarly, in sucrase, five hydrogen bonds are formed with residues D355, D571, and D472. researchgate.net Despite this binding capability, the resulting inhibition of enzyme activity is minimal. researchgate.net

Inhibition of Human Lysosomal β-Glucocerebrosidase

Cellular and Subcellular Mechanistic Studies (in vitro and non-human in vivo models)

The biological activities of calystegines, including A3, have been explored in various cellular and non-human in vivo models. These studies highlight their potential to modulate cellular processes beyond simple enzyme inhibition.

In in vitro studies using human adipose-derived stromal stem cells (HuASCs) under hyperglycemic conditions, a mixture of calystegines demonstrated protective effects. The treatment was shown to reduce oxidative stress and inflammation. Specifically, calystegines were found to mitigate the negative effects of high glucose by alleviating endoplasmic reticulum (ER) stress, a critical factor in the development of insulin (B600854) resistance.

Furthermore, in non-human in vivo models, the administration of plants containing calystegines has been studied, though the presence of other alkaloids often complicates the direct attribution of effects to calystegines alone. researchgate.net The biological activity of calystegines is linked to their ability to inhibit glycosidases, which can lead to lysosomal storage toxicity in some animal models. researchgate.net There is evidence of species-specific sensitivity to glycosidase inhibitors, with rats and mice potentially being less sensitive than other animals like goats and guinea pigs. researchgate.net

Impact on Cellular Carbohydrate Metabolism

This compound significantly influences cellular carbohydrate metabolism primarily through its role as a glycosidase inhibitor. vulcanchem.com Glycosidases are enzymes essential for the hydrolysis of glycosidic bonds that link carbohydrates, and their inhibition can disrupt the breakdown of complex sugars into simpler, usable forms.

Research has identified this compound as a specific inhibitor of several glycosidases, including α-galactosidase and β-glucosidase. By binding to the active sites of these enzymes, this compound effectively blocks their catalytic function, which can alter various biological processes. This inhibitory action forms the basis for its investigation in the context of metabolic disorders where carbohydrate metabolism is dysregulated. For instance, the inhibition of α-glucosidases like maltase and sucrase in the small intestine is a therapeutic strategy for managing type 2 diabetes. While in vitro studies showed low inhibition of maltase and sucrase by this compound, its ability to interfere with carbohydrate-processing enzymes remains a key aspect of its biological profile.

| Enzyme Target | Effect of this compound | Implication for Carbohydrate Metabolism |

| α-Glucosidases (Maltase, Sucrase) | Low in vitro inhibition. | Potential modulation of carbohydrate digestion in the small intestine. |

| β-Glucosidase | Potent inhibition. | Interference with the breakdown of β-glucosides, impacting cellular energy and signaling. |

| α-Galactosidase | Potent inhibition. | Disruption of the hydrolysis of α-galactosidic linkages in glycoconjugates. |

| Glycosidases (general) | Competitive inhibition. | General interference with the breakdown and processing of complex carbohydrates. vulcanchem.com |

Modulation of Cellular Stress Responses (e.g., oxidative stress, inflammatory responses in HuASCs)

This compound has demonstrated significant capabilities in modulating cellular stress responses, particularly under conditions of high glucose (hyperglycemia). In studies involving human adipose-derived stem cells (HuASCs), treatment with calystegines, including A3, has been shown to counteract the detrimental effects of glucotoxicity. dntb.gov.ua

Key findings include:

Reduction of Oxidative Stress: this compound diminishes oxidative stress markers and improves mitochondrial function in HuASCs exposed to hyperglycemic conditions. It helps improve the endogenous cellular antioxidant defenses. dntb.gov.ua

Modulation of Inflammatory Responses: The compound effectively regulates the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response associated with hyperglycemia in HuASCs. dntb.gov.ua

Endoplasmic Reticulum (ER) Stress Reduction: Calystegines have been found to significantly lessen ER stress, which is a common consequence of cellular insults like hyperglycemia. dntb.gov.ua

These effects are partly mediated through the restoration of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in metabolism and cell survival. dntb.gov.ua

| Cellular Stressor | Cell Type | Effect of this compound Treatment | Key Pathway Involved |

| Hyperglycemia | Human Adipose-Derived Stem Cells (HuASCs) | Reduced oxidative stress, improved mitochondrial function. | PI3K/AKT/mTOR. dntb.gov.ua |

| Hyperglycemia | Human Adipose-Derived Stem Cells (HuASCs) | Mitigation of inflammatory responses by regulating pro-inflammatory cytokines. dntb.gov.ua | PI3K/AKT/mTOR. dntb.gov.ua |

| Hyperglycemia | Human Adipose-Derived Stem Cells (HuASCs) | Diminished Endoplasmic Reticulum (ER) stress. dntb.gov.ua | PI3K/AKT/mTOR. dntb.gov.ua |

Enzyme Stabilization and Pharmacological Chaperone Effects (e.g., N370S fibroblasts)

A significant area of research for this compound is its function as a pharmacological chaperone, particularly in the context of Gaucher disease. This genetic disorder is caused by mutations in the GBA1 gene, leading to a deficient and unstable β-glucocerebrosidase (GCase) enzyme. researchgate.net Pharmacological chaperones are small molecules that bind to and stabilize these mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby increasing their residual activity. researchgate.net

Studies on fibroblasts from Gaucher patients with the N370S mutation have shown that this compound effectively stabilizes the mutant β-glucocerebrosidase. researchgate.netchemfaces.com Molecular docking studies revealed that this compound binds to the active site of β-glucocerebrosidase in a specific orientation (termed Type 1), which is crucial for its stabilizing effect. chemfaces.com This binding leads to a consequent increase in the intracellular activity of the enzyme in N370S fibroblasts. researchgate.netchemfaces.com This chaperone effect highlights its potential as a therapeutic agent for lysosomal storage diseases.

| Cell Line/Enzyme | Mutation | Effect of this compound | Mechanism |

| N370S Fibroblasts | N370S missense mutation in GBA1 gene. researchgate.net | Increased intracellular β-glucocerebrosidase activity. researchgate.netchemfaces.com | Stabilization of the mutant enzyme, acting as a pharmacological chaperone. researchgate.net |

| β-Glucocerebrosidase (GCase) | N370S | Binds to the enzyme's active site with a specific orientation (Type 1). chemfaces.com | Forms essential hydrogen bonds with key amino acid residues (Asp127, Glu235, Glu340). vulcanchem.com |

Cell Survival Enhancement under Hyperglycemic Conditions

A direct consequence of its ability to mitigate cellular stress is the enhancement of cell survival. Research has consistently shown that treatment with calystegines, including A3, significantly promotes the survival of cells cultured under high-glucose conditions. dntb.gov.uaresearchgate.net

In studies using human adipose-derived stem cells (HuASCs), which are susceptible to hyperglycemia-induced dysfunction and apoptosis, calystegine treatment led to a marked improvement in cell viability. This pro-survival effect is attributed to the compound's ability to reduce oxidative and ER stress, prevent mitochondrial dynamics failure, and restore the defective PI3K/AKT/mTOR signaling pathway, which is fundamental for cellular metabolism, growth, and survival. dntb.gov.ua

| Cell Type | Condition | Pro-Survival Effect of this compound | Underlying Mechanism |

| Human Adipose-Derived Stem Cells (HuASCs) | Hyperglycemia. | Significantly enhanced cell survival. dntb.gov.ua | Reduction of oxidative/ER stress and restoration of the PI3K/AKT/mTOR pathway. dntb.gov.ua |

| HepG2 Cells (Hepatocellular Carcinoma) | Hyperglycemia and Hyperinsulinemia | Enhanced cellular viability. | Activation of SIRT1, leading to improved insulin sensitivity and reduced inflammation. |

Interplay with Other Biological Systems (non-human specific)

Role in Plant-Insect Interactions

This compound is a naturally occurring compound in various plant species, particularly in the Solanaceae family. Its presence is not incidental; it serves as a component of the plant's innate chemical defense system against herbivores. As a glycosidase inhibitor, this compound can interfere with the digestive processes of insects that consume the plant tissue, potentially reducing nutrient absorption and acting as a feeding deterrent. The study of this compound provides a valuable tool for exploring the complex co-evolutionary "arms race" between plants and the insects that feed on them.

| Plant Species | Stressor | Role of this compound |

| General (e.g., Solanaceae family) | Herbivory. | Acts as a natural defensive compound against herbivores. |

| Barley (Hordeum vulgare) | Mechanical Wounding (mowing). | Accumulates post-wounding, improving stress resilience. |

Interactions with Plant-Associated Microbiomes

Calystegine A3, as a member of the nortropane alkaloid family, is considered to play a role in shaping the microbial communities in the soil surrounding plant roots, an area known as the rhizosphere. researchgate.net These interactions are complex and are thought to be primarily mediated through the release of these compounds in root exudates. While direct studies focusing exclusively on this compound are limited, research on calystegines as a group provides significant insights into their ecological function in the plant microbiome.

Influence on Rhizosphere Ecology

Calystegines are believed to influence the ecology of the rhizosphere by acting as a selective nutritional source for certain soil microorganisms. researchgate.net Plants that produce calystegines can release these compounds into the soil, where they can be utilized by specific microbes that possess the necessary metabolic pathways for their catabolism. This creates a specialized niche, potentially favoring the growth of these adapted microorganisms over others.

Research has demonstrated that the presence of calystegine-producing plants, such as Calystegia sepium (hedge bindweed), can enrich the surrounding soil with microorganisms capable of degrading these alkaloids. A study comparing the rhizosphere of C. sepium with that of a non-calystegine-producing plant, Zea mays (maize), found that the proportion of microbial communities capable of calystegine degradation was higher in plots where C. sepium was present. This suggests that the release of calystegines into the soil actively shapes the functional capabilities of the rhizosphere microbiome.

Microbial Catabolism of Calystegines

The ability to metabolize calystegines is not widespread among soil microbes and appears to be a specialized trait. Certain bacteria, such as specific strains of Sinorhizobium meliloti, have been identified as being capable of utilizing calystegines as a source of carbon and nitrogen. This catabolic activity is highly specific. For instance, studies on Calystegine B2 have shown that only the natural, (+)-enantiomer is catabolized by S. meliloti, while the synthetic (-)-enantiomer is not.

The table below summarizes key findings from research on the interaction between calystegines and rhizosphere microorganisms.

| Plant Species | Compound Class | Interacting Microorganism(s) | Observed Interaction | Reference(s) |

| Calystegia sepium | Calystegines | Sinorhizobium meliloti | Catabolism of calystegines from root exudates. | |

| Calystegia sepium | Calystegines | Rhizosphere microbial community | Enrichment of microbes with calystegine degradation capacity. | |

| Zea mays (grown with C. sepium) | Calystegines | Rhizosphere microbial community | Increased proportion of microbes with calystegine degradation capacity in the presence of C. sepium. | |

| Datura spp. | Tropane (B1204802) Alkaloids | Pseudomonas fluorescens, Pseudomonas putida | Inoculation with Pseudomonas strains increased the production of tropane alkaloids (hyoscyamine and scopolamine) in hairy root cultures. | |

| Anisodus tanguticus | Tropane Alkaloids | Endophytic fungi and bacteria | The composition of the root microbiome, particularly endophytic fungi, was correlated with the content of tropane alkaloids in the plant. |

This table is generated based on available research on calystegines and tropane alkaloids and their interactions with plant-associated microbes.

Role of Endophytes

Beyond the rhizosphere, endophytic microorganisms (those that live within plant tissues) also appear to interact with tropane alkaloid production. Research on Anisodus tanguticus, another tropane alkaloid-producing plant, has revealed a significant correlation between the diversity of root endophytic fungi and the concentration of alkaloids like anisodine, anisodamine, and atropine. This suggests a complex, potentially symbiotic relationship where the plant's secondary metabolism and its internal microbiome are interconnected. While not directly demonstrated for this compound, these findings point to a broader pattern of interaction between host plant alkaloid production and the composition of its associated microbial communities.

Structure Activity Relationship Sar Studies

Influence of Nortropane Skeleton Configuration on Biological Activity

The rigid bicyclic 8-azabicyclo[3.2.1]octane core, known as the nortropane skeleton, forms the fundamental framework of Calystegin A3 and is a key contributor to its biological activity. vulcanchem.com This rigid structure is thought to mimic the shape of the pyranose form of monosaccharides, which are the natural substrates of glycosidase enzymes. The nortropane skeleton's conformation pre-organizes the hydroxyl groups in a specific spatial arrangement, facilitating its entry and binding into the active site of target enzymes. The bicyclic nature of the core restricts conformational flexibility, which is believed to contribute to a more favorable binding entropy upon interaction with the enzyme. vulcanchem.com

The nitrogen atom within the nortropane bridge is another critical feature. At physiological pH, this nitrogen is typically protonated, carrying a positive charge. This positive charge is thought to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. This charge-charge interaction with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), in the enzyme's active site is a crucial factor for strong and competitive inhibition. nih.gov

Role of Hydroxylation Patterns and Positions on Enzyme Binding

The number and, more importantly, the specific positions and stereochemistry of the hydroxyl groups on the nortropane skeleton of this compound are paramount for its enzyme-binding affinity and selectivity. this compound possesses three hydroxyl groups, and their spatial orientation dictates the hydrogen-bonding network that can be formed with amino acid residues in the active site of a glycosidase. vulcanchem.comresearchgate.net

The inhibitory potency of calystegines generally increases with the degree of hydroxylation. For instance, calystegines of the C series, which have more hydroxyl groups than the A series, tend to be more potent inhibitors. However, the specific location of these hydroxyls is a more nuanced determinant of activity. In this compound, the hydroxyl groups are positioned in a way that allows for specific interactions with key residues in the active sites of certain glycosidases. Molecular docking studies have shown that the hydroxyl groups of this compound can form essential hydrogen bonds with amino acid residues such as Asp127, Glu235, and Glu340 in β-glucocerebrosidase. vulcanchem.comnih.gov

The absence of a hydroxyl group at a particular position, when compared to other calystegine isomers, can also significantly impact binding. For example, the lack of a hydroxyl group at certain positions in this compound, relative to Calystegine B2, results in a different inhibitory profile. nih.gov This highlights that it is the precise constellation of hydroxyl groups, rather than just their sheer number, that fine-tunes the interaction with the target enzyme.

Stereochemical Determinants for Glycosidase Recognition and Inhibition

The specific stereochemistry of this compound, defined as (1R,2S,3R,5R), is a critical factor for its recognition and inhibition of glycosidases. This precise three-dimensional arrangement of the hydroxyl groups and the nortropane ring system creates a specific pharmacophore that is complementary to the active site of target enzymes. Any alteration in the stereochemistry at any of the chiral centers can dramatically affect its biological activity.

The stereochemical configuration dictates the orientation of the hydroxyl groups, which in turn determines the potential hydrogen bonding interactions with the enzyme. For an effective inhibitor, the hydroxyl groups must be positioned to mimic the interactions of the natural carbohydrate substrate with the enzyme's active site. The specific stereochemistry of this compound allows it to fit into the active site of certain glycosidases in a manner that leads to competitive inhibition. Studies comparing different calystegine stereoisomers have consistently shown that even a change in the configuration of a single hydroxyl group can lead to a significant loss or alteration of inhibitory activity, underscoring the stringent stereochemical requirements for glycosidase inhibition. nih.gov

Comparative Analysis of Calystegine A3 with Other Calystegine Isomers (e.g., A5, B1, B2, B3, B4, C1)

Comparing the inhibitory activity of this compound with its various isomers provides invaluable insights into the structure-activity relationships of this class of compounds. These isomers share the same nortropane skeleton but differ in the number and/or stereochemistry of their hydroxyl groups.

| Calystegine Isomer | Key Structural Difference from A3 | Notable Inhibitory Activity |

| Calystegine A5 | Isomer of A3 | Weak or no activity against many glycosidases. food.gov.uk |

| Calystegine B1 | Additional hydroxyl group | Potent inhibitor of β-glucosidase and β-galactosidase. oup.com |

| Calystegine B2 | Additional hydroxyl group | Potent inhibitor of β-glucosidase and α-galactosidase. oup.com |

| Calystegine B3 | Isomer of B2 | Weak inhibitory activity. food.gov.uk |

| Calystegine B4 | Isomer of B2 | Potent and specific inhibitor of trehalase. |

| Calystegine C1 | Two additional hydroxyl groups | Potent inhibitor of β-glucosidase and β-xylosidase. oup.com |

This table provides a simplified comparison. The inhibitory profile of each calystegine can vary depending on the enzyme source and assay conditions.

For example, Calystegine B2, which has an additional hydroxyl group compared to this compound, is a more potent inhibitor of several glycosidases, including human intestinal sucrase. nih.gov Conversely, Calystegine A3 shows low in vitro inhibition of this enzyme. nih.gov This suggests that the additional hydroxyl group in Calystegine B2 plays a critical role in its enhanced binding affinity.

Calystegine B4, another isomer, exhibits potent and specific inhibition of trehalase, an activity not prominent for Calystegine A3. The difference in the stereochemistry of the hydroxyl groups between these isomers is the determining factor for this selectivity. Similarly, Calystegine C1, with its pentahydroxylated structure, shows potent inhibition of β-xylosidase, an activity that is less pronounced for this compound. oup.com These comparisons underscore the principle that subtle changes in the hydroxylation pattern and stereochemistry lead to significant differences in inhibitory potency and selectivity among the calystegine isomers.

Molecular Docking and Computational Approaches in SAR Elucidation

Molecular docking and other computational methods have become indispensable tools for elucidating the structure-activity relationships of calystegines, including this compound. These in silico techniques allow researchers to visualize and analyze the binding of this compound to the active site of target enzymes at a molecular level, providing insights that can be difficult to obtain through experimental methods alone. researchgate.net

Docking studies have been instrumental in identifying the key amino acid residues involved in the binding of this compound. vulcanchem.comnih.gov For example, simulations of this compound binding to β-glucocerebrosidase have revealed the formation of crucial hydrogen bonds with aspartate and glutamate residues, which are essential for its inhibitory activity. vulcanchem.comnih.gov These studies can also predict the binding orientation of different calystegine isomers within the same active site. nih.gov

It has been shown that while various calystegine isomers may bind to the same active site, their binding orientations can differ significantly based on the configuration of their hydroxyl groups. nih.gov For instance, this compound and B2 were found to adopt a similar binding orientation (termed Type 1) in β-glucocerebrosidase, which was associated with effective enzyme stabilization. In contrast, isomers like B3 and B4 adopted a different orientation (Type 2) and were less effective. nih.gov These computational findings highlight that the specific binding orientation, governed by the molecule's structure, is a critical requirement for achieving strong affinity and biological effect. nih.gov

Computational approaches also aid in understanding the energetic aspects of binding, such as the contributions of van der Waals forces and electrostatic interactions, in addition to hydrogen bonding. nih.gov These methods, when used in conjunction with experimental data, provide a comprehensive picture of the SAR of this compound, guiding the design of novel glycosidase inhibitors with improved properties.

Analytical Chemistry and Quantification Methods

Extraction and Sample Preparation Protocols for Complex Matrices

The hydrophilic nature of Calystegin A3 necessitates specific extraction and purification protocols to isolate it from complex sample matrices. ub.edu Due to their high polarity, calystegines typically remain in the aqueous phase during standard alkaloid extraction procedures.

Commonly employed methods involve solid-liquid extraction using polar solvents. For instance, a simple and rapid extraction from tomato-based products has been achieved using a methanol (B129727)/water (50/50, v/v) mixture. researchgate.net Other protocols have utilized ethanol/water (50/50, v/v) or 0.2% formic acid in acetonitrile/water (50/50, v/v). For plant materials, samples are often homogenized and extracted with solvents like 50% methanol. ub.edu In some cases, particularly for analysis from plant sources, crude plant sap can be analyzed after simple filtration without extensive purification. researchgate.net

Following initial extraction, cleanup steps are often required to remove interfering substances. Cation exchange resins are frequently used for purification. ub.edu For example, after solvent extraction, the residue may be dissolved in a weak acid and passed through a cation exchange column to bind the alkaloids, which are then eluted. ub.edu However, the development of highly sensitive instrumental methods, such as liquid chromatography coupled to mass spectrometry (LC-MS), has in some cases reduced the need for extensive purification or derivatization steps.

A summary of extraction protocols for this compound from various matrices is presented below.

| Matrix | Extraction Solvent/Method | Purification Step | Reference |

| Tomato-based products | Methanol/water (50/50, v/v) | None specified | researchgate.net |

| Plant material | 50% methanol | Cation exchange resins | ub.edu |

| Plant material | Ethanol/water (50/50, v/v) | Not specified | |

| Plant material | 0.2% formic acid in acetonitrile/water (50/50, v/v) | Not specified | |

| Root cultures | Not specified | Ion exchange column chromatography | |

| Tomato | Methanol with 1% formic acid (QuPPe method) | Not specified | |

| Datura plant material | Ultrasonication in aqueous LiClO4 (pH 8) | None specified | acs.org |

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of this compound from related alkaloids and matrix components. Both gas and liquid chromatography, often coupled with mass spectrometry, are the most frequently employed techniques.

Gas chromatography is a well-established method for the quantitative analysis of calystegines. researchgate.net However, due to the low volatility of these polyhydroxylated alkaloids, a derivatization step is essential prior to analysis. This typically involves silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers to increase their volatility. ub.eduresearchgate.net

GC coupled with mass spectrometry (GC-MS) is used for both qualitative and quantitative analyses. nih.govresearchgate.netoup.com The identity of this compound can be confirmed by co-chromatography with reference standards and by its mass spectrum. researchgate.net Chemical ionization mass spectroscopy (CI-MS) has also been used to assess the identity of isolated calystegines. researchgate.net For high-resolution and accurate mass measurements, gas chromatography coupled to high-resolution mass spectrometry with a Q-Orbitrap analyzer (GC-HRMS-Q-Orbitrap) has been employed. researchgate.net This advanced technique allows for the monitoring of several ions at accurate masses, enhancing specificity and sensitivity. researchgate.net In one study analyzing tomato, a GC-HRMS-Q-Orbitrap method was validated with a limit of quantitation (LOQ) for this compound set at 0.5 mg/kg. researchgate.net

Liquid chromatography (LC) offers a significant advantage over GC as it often circumvents the need for derivatization, simplifying sample preparation. LC methods coupled with mass spectrometry (LC-MS) are widely used for the sensitive and selective analysis of this compound in complex matrices like food products and biological fluids. researchgate.netvulcanchem.com

Various LC-MS configurations have been applied, including LC with tandem mass spectrometry (LC-MS/MS) and LC with high-resolution mass spectrometry (LC-HRMS). Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like calystegines. researchgate.netresearchgate.net For example, a ZIC-pHILIC column has been used for the chromatographic separation of calystegines in urine samples.

LC-HRMS with an Orbitrap detector provides high-resolution, accurate-mass data, which is invaluable for the unambiguous identification and quantification of analytes in complex samples. researchgate.net A method using a HILIC-A stationary phase coupled to LC-HRMS-Orbitrap was developed for determining seven nortropane alkaloids, including this compound, in tomato-based products. researchgate.net This method demonstrated good recoveries (96% to 121%) and a limit of quantification (LOQ) for this compound of 0.5 mg/kg. researchgate.net Rapid and sensitive micro-scale LC-MS/MS methods have also been developed to quantify this compound in cooked potato products and human urine, establishing it as a potential biomarker for potato consumption.

Thin Layer Chromatography (TLC) serves as a valuable tool for the preliminary screening of calystegines. researchgate.net It provides a relatively simple and rapid method to detect the presence of these compounds in plant extracts. researchgate.net For more advanced separations, Automated Multiple Development Thin Layer Chromatography (AMD-TLC) has been utilized. This technique was optimized for separating calystegines, which differ by the number and position of hydroxyl groups, by adjusting parameters such as the solvent system, development steps, and preconditioning of the silica (B1680970) gel plates.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS, LC-HRMS-Orbitrap)

Electrophoretic Determination Methods (Capillary Zone Electrophoresis, Capillary Isotachophoresis)

Capillary electrophoresis (CE) represents a powerful alternative to chromatographic methods for the analysis of calystegines, offering high separation power and versatility. researchgate.net Both Capillary Zone Electrophoresis (CZE) and Capillary Isotachophoresis (cITP) have been successfully developed for the determination of this compound.

In one study, a CZE method was optimized using a background electrolyte consisting of 20 mM histidine and 20 mM N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid with 20% (v/v) methanol. researchgate.net This system allowed for a clear separation of calystegines from other components in a methanolic potato extract within four minutes. researchgate.net For cITP analysis, a leading electrolyte of 5 mM NH4OH, 10 mM N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, and 0.1% hydroxyethylcellulose in 20% (v/v) methanol was used, with a terminating electrolyte of 5 mM histidine and 10 mM acetic acid in 20% (v/v) methanol. researchgate.net This method separated calystegines within 20 minutes. These electrophoretic methods are noted for their simple sample preparation, speed, and low running costs, with results comparable to GC analysis.

| Method | Linearity Range | Recovery | Intra-assay Repeatability | Detection Limit | Reference |

| Capillary Zone Electrophoresis (CZE) | 10-100 ng/µL | 96 ± 5% | 4.2% | 3 ng/µL | |

| Capillary Isotachophoresis (cITP) | 1-10 ng/µL | 98 ± 4% | 3.5% | 0.4 ng/µL |

Detection and Quantification Approaches

The choice of detection method is intrinsically linked to the separation technique employed. Since calystegines lack a strong chromophore, direct UV detection is challenging.

For electrophoretic methods, indirect UV detection is a common strategy. uni-halle.de In CZE, calystegines have been detected by indirect UV absorbance at 210 nm, using histidine in the background electrolyte to provide a stable baseline. researchgate.net For cITP, detection is often achieved using a conductimeter. researchgate.net

In chromatographic methods, mass spectrometry is the detector of choice due to its high sensitivity and specificity. As discussed, various MS analyzers are used, including single quadrupole, triple quadrupole (QqQ), and high-resolution systems like Q-Orbitrap. researchgate.net Chemical Ionization (CI) has been used as a soft ionization technique in GC-MS to aid in the identification of isolated calystegines. researchgate.net Quantification is typically performed using techniques like multiple reaction monitoring (MRM) in LC-MS/MS, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. Limits of quantification (LOQ) for this compound have been established in various matrices, for example, at 0.5 mg/kg in tomato using both GC-HRMS-Q-Orbitrap and LC-HRMS-Orbitrap. researchgate.netresearchgate.net In human urine, the limit of detection (LOD) and LOQ for this compound using LC-MS/MS were determined to be 0.0020 µg/mL and 0.0066 µg/mL, respectively.

Method Validation Parameters (e.g., linearity, accuracy, repeatability, limits of detection and quantification)

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the quantification of this compound in various matrices, several analytical techniques have been developed and validated, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The validation process assesses key performance characteristics, including linearity, accuracy, repeatability, and sensitivity (limits of detection and quantification).

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of calystegines, though it typically requires a derivatization step, such as silylation, to increase the volatility of these polar compounds. nih.gov

One validated method for determining this compound and other calystegines in tomatoes utilized gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS-Q-Orbitrap). nih.gov The validation of this method yielded suitable values for key parameters. nih.gov

Linearity: The method demonstrated suitable linearity, a critical parameter for quantitative analysis. nih.gov

Accuracy (Trueness): The accuracy, reported as trueness, was found to be within the range of 73.7% to 120.0%. nih.gov

Precision (Repeatability): The precision of the method was determined to be equal to or less than 20.0% relative standard deviation (RSD). nih.gov

Limit of Quantification (LOQ): The LOQ for this compound was established at 0.5 mg/kg in tomato samples. nih.gov

Limit of Detection (LOD): In another study using GC analysis, the LOD for this compound was reported as 1 µg/mL, with an LOQ of 10 µg/mL. uni-halle.de

The table below summarizes the validation parameters for the GC-HRMS-Q-Orbitrap method for this compound analysis in tomatoes.

| Validation Parameter | Finding | Reference |

|---|---|---|

| Accuracy (Trueness) | 73.7% - 120.0% | nih.gov |

| Precision (RSD) | ≤ 20.0% | nih.gov |

| Limit of Quantification (LOQ) | 0.5 mg/kg | nih.gov |

| Limit of Detection (LOD) | 1 µg/mL* | uni-halle.de |

*Value from a general GC analysis study.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS, particularly using a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase coupled with high-resolution mass spectrometry (HRMS-Orbitrap), has been effectively used for the determination of this compound. This approach is advantageous as it often requires simpler sample preparation compared to GC-MS.

A method developed for analyzing this compound in tomato and tomato-based products was validated with the following results:

Linearity: The method showed good linearity with a determination coefficient (R²) greater than 0.99.

Accuracy (Recovery): The recovery rates for this method ranged from 96% to 121%. Another study reported recoveries between 71% and 120%.

Precision (Repeatability): The precision, expressed as relative standard deviation (RSD), was found to be lower than or equal to 16%.

Limit of Quantification (LOQ): For this compound, the LOQ was established at 0.5 mg/kg.

The table below presents the validation data for the LC-HRMS-Orbitrap method.

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | |

| Accuracy (Recovery) | 96% - 121% | |

| Precision (RSD) | ≤ 16% | |

| Limit of Quantification (LOQ) | 0.5 mg/kg |

Capillary Electrophoresis (CE) Methods

Capillary Zone Electrophoresis (CZE) is another technique well-suited for the analysis of highly polar compounds like calystegines. researchgate.net A CZE method was developed and validated for the simultaneous analysis of this compound and B2 in potatoes. researchgate.net

Linearity: The method demonstrated linearity in the concentration range of 10–100 ng/µL. researchgate.net A separate CZE study showed linearity from 2 to 200 mg L⁻¹. researchgate.net

Accuracy (Recovery): The accuracy was determined to be 96 ± 5%. researchgate.net

Precision (Repeatability): The intra-assay repeatability was 4.2%. researchgate.net

Limit of Detection (LOD): The detection limit for this CZE method was 3 ng/µL. researchgate.net

The table below summarizes the validation parameters for the Capillary Zone Electrophoresis method for this compound analysis.

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity | 10 - 100 ng/µL | researchgate.net |

| Accuracy (Recovery) | 96 ± 5% | researchgate.net |

| Intra-assay Repeatability (RSD) | 4.2% | researchgate.net |

| Limit of Detection (LOD) | 3 ng/µL | researchgate.net |

Ecological and Agricultural Research Perspectives

Calystegine A3 as a Constituent of Plant Defense Mechanisms

Calystegin A3 is a polyhydroxylated nortropane alkaloid that functions as a key component in the chemical defense systems of various plants. ontosight.ai These alkaloids are found in a range of plant families, notably the Solanaceae (which includes potatoes, tomatoes, and eggplants) and Convolvulaceae. biosynth.com The primary defensive action of this compound stems from its ability to inhibit specific glycosidase enzymes. ontosight.ai

Plants employ a variety of defense mechanisms, including chemical defenses, to protect themselves from threats. this compound's role as a glycosidase inhibitor is a prime example of such a strategy. It acts as a potent inhibitor of enzymes like β-glucosidase and a weaker inhibitor of α-galactosidase. By binding to the active sites of these enzymes, this compound disrupts their catalytic function, which is crucial for the hydrolysis of glycosidic bonds in carbohydrates. biosynth.com This interference with fundamental metabolic processes forms the basis of its defensive properties. ontosight.aibiosynth.com

Research indicates that the biosynthesis and accumulation of this compound are directly linked to plant stress responses. For instance, its concentration increases in response to physical damage, such as mechanical wounding from mowing in barley, or following an attack by pathogens. This inducible accumulation suggests that Calystegine A3 is a defense metabolite, synthesized and deployed by the plant precisely when and where it is needed to fend off threats.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | Potency | Reference |

|---|---|---|---|

| β-glucosidase | 4.3 x 10⁻⁵ M | Moderately Good | |

| α-galactosidase | 1.9 x 10⁻⁴ M | Weak |

Ecological Roles in Plant-Herbivore and Plant-Pathogen Interactions

The ecological significance of this compound is most evident in its mediation of interactions between plants and their natural enemies. biosynth.comscielo.org.mx These interactions are fundamental in shaping ecosystem dynamics.

In the context of plant-herbivore interactions, this compound functions as a natural defensive compound. biosynth.com Many herbivores, particularly insects, rely on glycosidase enzymes to digest the complex carbohydrates found in plant tissues. By inhibiting these digestive enzymes, this compound can reduce the nutritional value of the plant tissue, act as a feeding deterrent, or be toxic to the herbivore. This chemical defense mechanism is a critical aspect of plant survival and influences the feeding patterns of herbivores. scielo.org.mxresearchgate.net The presence of such secondary metabolites is often a key factor determining the host range of specific insect herbivores. scielo.org.mx

In plant-pathogen interactions, the role of this compound is tied to the plant's induced defense system. heraldopenaccess.us The accumulation of the compound following a pathogen attack suggests it functions as a phytoalexin—a low-molecular-weight, antimicrobial compound that is synthesized de novo after infection. Many microbial pathogens secrete glycosidases to break down the plant's cell wall, facilitating invasion and colonization. okayama-u.ac.jp By inhibiting these enzymes, this compound may directly impede the pathogen's ability to infect the plant tissue. This role places this compound within the broader framework of plant immunity, where the production of specific metabolites is a crucial layer of defense against a wide array of microbial threats. okayama-u.ac.jp

Table 2: Documented Occurrence of this compound

| Plant Family | Species Examples | Reference(s) |

|---|---|---|

| Solanaceae | Potato (Solanum tuberosum), Tomato (Solanum lycopersicum), Eggplant (Solanum melongena), Peppers (Capsicum sp.), Physalis fruits | , |

| Convolvulaceae | Calystegia sepium, Convolvulus arvensis, Sweet Potatoes (Ipomoea batatas) | , biosynth.com, |

| Moraceae | Mulberries (Morus sp.) | |

| Poaceae | Barley (Hordeum vulgare) - under stress |

Influence on Plant Growth, Development, and Stress Adaptation

This compound's primary influence on plant physiology appears to be centered on stress adaptation rather than the direct regulation of growth and development in the manner of phytohormones like auxins or cytokinins. winfieldunited.com While plants have evolved complex mechanisms to cope with environmental challenges, the synthesis of specialized secondary metabolites like this compound is a key adaptive strategy. researchgate.netmdpi.com

The production of this compound is an active response to adverse conditions, enhancing the plant's ability to survive and endure stress. For example, the documented accumulation of this compound in barley following mowing is a clear indicator of its role in improving stress resilience. This response is part of a larger network of stress signaling pathways within the plant that are triggered by both biotic and abiotic cues. When a plant perceives a threat, such as tissue damage or the presence of a pathogen, it activates signaling cascades that lead to the expression of defense-related genes and the synthesis of protective compounds.

Potential Research in Crop Resilience Enhancement

The defensive properties of this compound make it a compound of significant interest for agricultural research, particularly in the field of crop resilience enhancement. A major goal in modern agriculture is to develop crops that are inherently more resistant to pests and diseases, thereby ensuring food security and reducing reliance on synthetic pesticides. europa.eu

Future research into this compound could provide valuable tools for achieving this goal. A key area of investigation is the elucidation of the complete biosynthetic pathway of calystegines and the identification of the genes that regulate their production. Understanding this genetic architecture would allow plant breeders to select for varieties with naturally higher levels of this compound. Furthermore, advanced biotechnological tools, such as CRISPR-based genome editing, could be employed to precisely enhance the expression of key genes in the pathway, leading to the development of crops with fortified chemical defenses.

Developing crop cultivars with enhanced this compound production could offer a durable and sustainable form of resistance to specific pests and pathogens. europa.eu This "built-in" protection could lead to more stable yields, especially in low-input farming systems. europa.eu Continued research is necessary to evaluate the efficacy of this compound against a broader range of agricultural pests and diseases and to assess any potential ecological or metabolic trade-offs associated with its enhanced production in crop plants. csic.es

Advanced Research Applications and Future Directions

Biomarker Research for Dietary Exposure and Nutritional Epidemiology

The accurate assessment of dietary intake is a significant challenge in nutritional epidemiology. Self-reported dietary data are prone to bias and inaccuracies. Consequently, there is a substantial need for objective biomarkers of food intake (BFIs). Research has identified Calystegin A3 as a promising BFI for potato consumption.

Studies have demonstrated that calystegines, and particularly this compound, are absorbed by the body after consumption of potato products and can be reliably detected and quantified in urine. A controlled food intervention study in the United Kingdom, validated by an epidemiological study in Portugal, established a strong dose-response relationship between the amount of potato consumed and the concentration of this compound in first morning void urine samples. Urinary concentrations of this compound were found to range from 0.020 µg/mL to 2.75 µg/mL, correlating well with potato intake levels. The robustness of this compound as a biomarker is further supported by findings that its performance is not significantly affected by different cooking methods or the presence of other foods in the diet. These characteristics make this compound a specific and reliable tool for objectively measuring potato consumption in nutritional studies, helping to elucidate the complex relationships between diet and health.

Table 1: Research Findings on this compound as a Dietary Biomarker

| Research Area | Key Finding | Significance | Reference(s) |

| Dose-Response | Urinary this compound concentration correlates positively with the amount of potato consumed. | Enables quantitative estimation of potato intake. | , |

| Specificity | This compound is a specific marker for potato consumption in typical diets. | Reduces inaccuracies associated with self-reported dietary data. | , |

| Stability | Performance as a biomarker is not significantly impacted by various food preparation and cooking methods. | Increases the reliability of the biomarker across different dietary patterns. | , |

| Validation | The utility of this compound as a biomarker has been validated in both controlled intervention and independent epidemiological studies. | Confirms its applicability in diverse research settings. | , |

Exploration of Biosynthetic Pathway Engineering for Production Optimization

The production of valuable plant-derived alkaloids like this compound is often limited by their low abundance in natural sources. Metabolic engineering offers a promising avenue for optimizing the production of these compounds. Calystegines are derived from the tropane (B1204802) alkaloid biosynthetic pathway, sharing early enzymatic steps with compounds like hyoscyamine. The pathway begins with the formation of a bicyclic tropane ring, the precursor to both tropine (B42219) and pseudotropine. Calystegine biosynthesis specifically proceeds from pseudotropine (3β-tropanol).

Recent research has begun to elucidate the specific enzymes involved in the later stages of calystegine biosynthesis, a critical step for targeted genetic engineering. A key discovery is the identification of 3β-tigloyloxytropane synthase (TS), a mitochondrion-localized BAHD acyltransferase from Atropa belladonna, which catalyzes the formation of 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis. Furthermore, metabolomics-guided studies have identified cytochrome P450 enzymes that perform N-demethylation and ring-hydroxylation reactions, which are essential modifications in the conversion of pseudotropine derivatives into calystegines.

The identification of these specific genes and enzymes paves the way for production optimization. Strategies include:

Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes like TS in host organisms could enhance the flux through the biosynthetic pathway.

Heterologous expression: Introducing the entire biosynthetic pathway into microbial hosts like Escherichia coli or yeast could enable scalable and controlled production of this compound.

Blocking competing pathways: Downregulating pathways that divert precursors away from calystegine biosynthesis could increase the yield.

These bio-engineering approaches hold the potential to create sustainable and high-yielding sources of this compound for research and potential therapeutic applications.

Development of Novel Enzymatic Probes and Biochemical Research Tools